molecular formula C15H13N5O4S B8522121 4-Methyl-N'-(8-nitroquinazolin-4-yl)benzene-1-sulfonohydrazide

4-Methyl-N'-(8-nitroquinazolin-4-yl)benzene-1-sulfonohydrazide

Cat. No. B8522121
M. Wt: 359.4 g/mol
InChI Key: ADWMARKDMCYDMH-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

p-Toluene sulphonyl hydrazine hydrate (390 mg, 2.1 mmol) was added to a solution of 4-chloro-8-nitro-quinazoline 477 (400 mg, 1.91 mmol) in DCM at (10 ml) and the mixture was stirred at room temperature for 24 h. The mixture was concentrated in vacuo and washed with Et20 to give the title compound (650 mg, 95%).
Name
p-Toluene sulphonyl hydrazine hydrate
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
O.[C:2]1([CH3:13])[CH:7]=[CH:6][C:5]([S:8]([NH:11][NH2:12])(=[O:10])=[O:9])=[CH:4][CH:3]=1.Cl[C:15]1[C:24]2[C:19](=[C:20]([N+:25]([O-:27])=[O:26])[CH:21]=[CH:22][CH:23]=2)[N:18]=[CH:17][N:16]=1>C(Cl)Cl>[CH3:13][C:2]1[CH:3]=[CH:4][C:5]([S:8]([NH:11][NH:12][C:15]2[C:24]3[C:19](=[C:20]([N+:25]([O-:27])=[O:26])[CH:21]=[CH:22][CH:23]=3)[N:18]=[CH:17][N:16]=2)(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:0.1|

Inputs

Step One
Name
p-Toluene sulphonyl hydrazine hydrate
Quantity
390 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)NN)C
Name
Quantity
400 mg
Type
reactant
Smiles
ClC1=NC=NC2=C(C=CC=C12)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
WASH
Type
WASH
Details
washed with Et20

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)NNC1=NC=NC2=C(C=CC=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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